DLK vs. LZK Selectivity Profile
GNE-8505 demonstrates exceptional selectivity for DLK over a panel of 220 kinases, showing less than 70% inhibition at 1 µM for all tested targets . Critically, it exhibits 42-fold selectivity over the homologous mixed lineage kinase LZK based on binding affinity (Kd) values, a key differentiator from earlier-generation DLK inhibitors like GNE-3511, which is noted as being a 'relatively promiscuous inhibitor' [1].
| Evidence Dimension | Selectivity over LZK (Fold-selectivity based on Kd) |
|---|---|
| Target Compound Data | 42-fold |
| Comparator Or Baseline | GNE-3511: Promiscuous (many kinases >80% inhibited at 100 nM) |
| Quantified Difference | GNE-8505 exhibits a defined 42-fold window, whereas GNE-3511 is considered a promiscuous tool compound at comparable concentrations. |
| Conditions | In vitro kinase binding assay (Kd) and broad panel kinase inhibition profiling at 1 µM. |
Why This Matters
This selectivity profile minimizes confounding off-target effects, ensuring that observed neuroprotective phenotypes are directly attributable to DLK pathway inhibition.
- [1] Chemical Probes Portal. (2025). Probe GNE-3511. View Source
